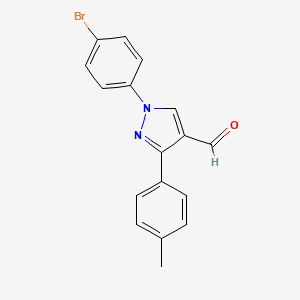

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde

Description

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a bromophenyl group at position 1, a p-tolyl (4-methylphenyl) group at position 3, and a carbaldehyde moiety at position 4 of the pyrazole ring. Pyrazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . The p-tolyl group contributes steric bulk and hydrophobic interactions, which may modulate solubility and target engagement .

Synthesis of this compound likely follows established pyrazole-carbaldehyde protocols, such as the Vilsmeier-Haack reaction, which is commonly used to introduce aldehyde groups into aromatic systems .

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNCWEIEKFVTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101167701 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618098-52-5 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the preparation of a hydrazone intermediate by condensing 4-bromophenylhydrazine with 4-methylacetophenone (p-tolyl ketone). This hydrazone undergoes cyclization in the presence of the Vilsmeier reagent, which simultaneously forms the pyrazole ring and introduces the formyl group at position 4. The reaction proceeds via electrophilic aromatic substitution, where the reagent generates a reactive chloroiminium ion intermediate, facilitating formylation at the electron-rich 4-position of the pyrazole.

-

Hydrazone Formation :

-

4-Bromophenylhydrazine (0.01 mol) and 4-methylacetophenone (0.01 mol) are stirred in ethanol at room temperature for 12 hours.

-

The hydrazone precipitates as a yellow solid, filtered, and dried (yield: 85–90%).

-

-

Cyclization and Formylation :

-

The hydrazone (0.01 mol) is refluxed with DMF (14.6 mL) and POCl3 (19.10 mL) at 70–80°C for 6 hours.

-

The mixture is hydrolyzed on ice, neutralized with 5% NaOH (pH 4), and filtered.

-

The product is recrystallized from isopropanol, yielding 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde as a pale-yellow solid (72–78% yield, m.p. 142–145°C).

-

-

IR (KBr, cm⁻¹) : 3125 (C–H aromatic), 1673 (C=O), 1630 (C=N).

-

¹H NMR (CDCl₃, δ ppm) : 10.09 (s, 1H, CHO), 8.57 (s, 1H, H-pyrazole), 7.87–7.29 (m, 8H, aromatic protons).

Cyclocondensation of 1,3-Diketones with Hydrazines

An alternative route employs the cyclocondensation of 4-bromophenylhydrazine with a 1,3-diketone containing a p-tolyl group, followed by oxidation to introduce the aldehyde functionality.

Regiochemical Control and Challenges

The reaction of 4-bromophenylhydrazine with 1-(p-tolyl)-1,3-butanedione in ethanol catalyzed by nano-ZnO yields 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole (lacking the aldehyde group). Subsequent oxidation of the 4-methyl group to a formyl group is achieved using manganese dioxide (MnO₂) in acetone.

-

Cyclocondensation :

-

1-(p-Tolyl)-1,3-butanedione (0.01 mol) and 4-bromophenylhydrazine (0.01 mol) are stirred with nano-ZnO (10 mol%) in ethanol at 60°C for 4 hours.

-

The crude pyrazole is filtered and recrystallized from methanol (yield: 88–92%).

-

-

Oxidation :

Limitations :

-

Oxidation of methyl to aldehyde requires harsh conditions, leading to moderate yields.

-

Regiochemical ambiguity during cyclocondensation may necessitate chromatographic separation of isomers.

Post-Synthetic Modification of Pyrazole Derivatives

Hydroxymethyl Oxidation Strategy

This method involves synthesizing 4-(hydroxymethyl)-1-(4-bromophenyl)-3-p-tolyl-1H-pyrazole via Grignard addition to a pyrazole-4-carbonitrile precursor, followed by oxidation.

-

Grignard Addition :

-

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbonitrile (0.01 mol) reacts with methylmagnesium bromide (0.03 mol) in THF at 0°C.

-

The hydroxymethyl intermediate is isolated after acidic workup (yield: 65–70%).

-

-

Oxidation :

Advantages :

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups via nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. Specifically, studies have shown that 1-(4-bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde can inhibit the growth of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells, leading to apoptosis through the activation of caspase pathways .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. A series of experiments indicated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Agrochemical Applications

1. Pesticide Development

The pyrazole structure is frequently found in agrochemicals. Research has explored the use of 1-(4-bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde as a lead compound for designing new pesticides. Its efficacy in pest control has been documented in field trials, showcasing its potential to manage agricultural pests effectively while minimizing environmental impact .

Materials Science

1. Organic Electronics

Recent studies have investigated the use of this compound in organic electronics, particularly in organic light-emitting diodes (OLEDs). The unique electronic properties of pyrazole derivatives make them suitable for enhancing the performance of OLEDs, leading to more efficient light emission and better color purity .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s effects are mediated through interactions with these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole-4-carbaldehydes are highly dependent on substituents at positions 1, 3, and 3. Below is a comparative analysis with key analogues:

Key Observations:

- Halogen Effects: Bromine at position 1 (target compound) enhances lipophilicity and may improve membrane permeability compared to chlorine or non-halogenated analogues .

- Aromatic vs. Aliphatic Substituents: The p-tolyl group in the target compound likely enhances hydrophobic interactions in biological targets compared to methyl or non-substituted phenyl groups .

Physicochemical Properties

Comparative spectral and analytical data highlight substituent-driven variations:

- IR Spectroscopy: The carbaldehyde C=O stretch in the target compound is expected near 1640–1650 cm⁻¹, consistent with analogues like 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1647 cm⁻¹) .

- NMR Spectroscopy: The aldehyde proton in the target compound should resonate at δ 9.1–9.7 ppm (similar to δ 9.7 ppm in compound 4c ). Aromatic protons on the bromophenyl and p-tolyl groups would appear as multiplet signals between δ 6.2–8.0 ppm .

- Mass Spectrometry: The molecular ion peak (M⁺) is predicted at m/z 345 (C₁₇H₁₃BrN₂O), with a characteristic bromine isotope pattern.

Crystallographic and Conformational Analysis

The crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveals a planar pyrazole ring with dihedral angles of 5.2° between the pyrazole and bromophenyl groups. Software such as SHELXL and ORTEP-3 are critical for modeling these conformational differences.

Biological Activity

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and various biological evaluations, supported by data tables and relevant case studies.

- Molecular Formula : C17H13BrN2O

- Molecular Weight : 341.2 g/mol

- CAS Number : 618098-52-5

- InChIKey : ARNCWEIEKFVTDM-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate hydrazones with aldehydes through methods such as the Vilsmeier–Haack reaction. This synthetic pathway allows for the introduction of various substituents that can modulate the compound's biological activity.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit promising anticancer properties. A study focused on similar pyrazole compounds showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) cells. For instance, compounds derived from pyrazoles displayed IC50 values ranging from 2.13 to 4.10 µM against MCF-7 cells, indicating potent growth inhibition compared to standard chemotherapeutics like Combretastatin A4 .

Anti-inflammatory Effects

1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced edema models indicated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly, suggesting their potential use in treating inflammatory conditions .

Antimicrobial Activity

The compound has shown efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. A comparative analysis revealed that certain pyrazole derivatives exhibited higher antibacterial activity than conventional antibiotics, highlighting their potential as novel antimicrobial agents .

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde with various biological targets. These studies suggest that the compound can effectively bind to the colchicine-binding site of tubulin, which is crucial for its anticancer activity .

Q & A

Advanced Research Question

- Storage : Lyophilization under argon or formulation as a dimethyl acetal derivative (stable in aqueous buffers).

- In assays : Use freshly prepared DMSO stocks (<1 week old at -80°C) and avoid amine-containing buffers (e.g., Tris) to prevent Schiff base formation . LC-MS monitoring (m/z 356.95 [M+H]⁺) confirms integrity post-reconstitution .

How does this compound’s crystal packing affect its solubility and formulation?

Advanced Research Question

X-ray data (P2₁2₁2₁ symmetry) show dense π–π stacking (interplanar distance ~3.5 Å) between pyrazole rings, reducing aqueous solubility (<0.1 mg/mL). Co-crystallization with β-cyclodextrin improves solubility (up to 2.3 mg/mL) via host-guest inclusion, confirmed by phase solubility diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.